

Quantitative analysis of Tiamulin in tissues using a deuterated standard

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Compound of Interest

Compound Name: Tiamulin-d10 Hydrochloride

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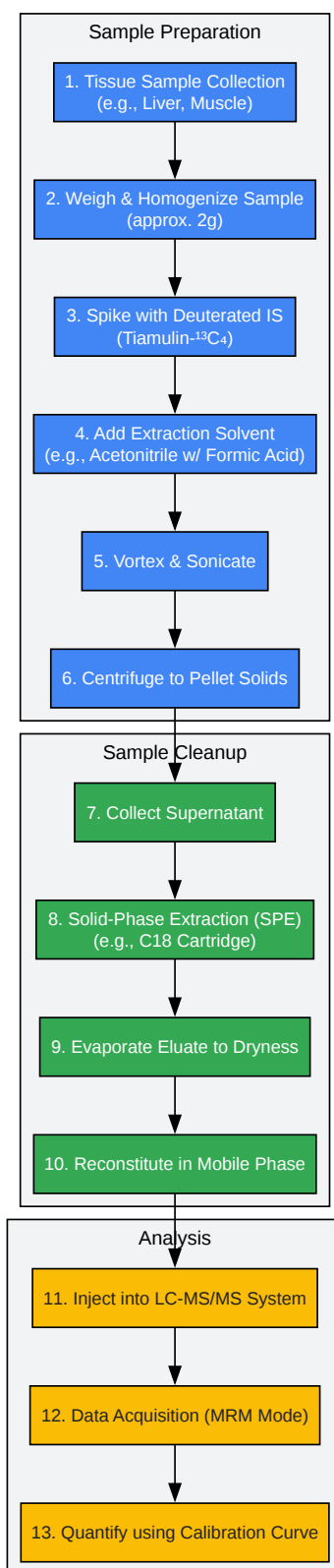
An Application Note for the Quantitative Analysis of Tiamulin in Animal Tissues using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the veterinary antibiotic Tiamulin in various animal tissues, including liver, muscle, and fat. Tiamulin is a semi-synthetic pleuromutilin derivative used to treat bacterial infections in swine and poultry.[1][2][3] Monitoring its residue levels in edible tissues is crucial for food safety.[4][5] This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, Tiamulin-d_x_ (e.g., Tiamulin-¹³C₄), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] The protocol provides comprehensive steps for sample homogenization, solid-phase extraction (SPE), and LC-MS/MS parameterization, making it suitable for regulatory monitoring and pharmacokinetic studies.

Experimental Workflow

The overall procedure for the analysis of Tiamulin in tissue samples is outlined below. It involves tissue preparation, extraction of the analyte and internal standard, cleanup to remove interfering substances, and final quantification by LC-MS/MS.



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Caption: High-level workflow for Tiamulin analysis in tissue.

Experimental Protocols

Materials and Reagents

- Standards: Tiamulin hydrogen fumarate (analytical standard), Tiamulin-¹³C₄ Fumarate (internal standard, IS).[3]
- Solvents: Acetonitrile, Methanol, n-Hexane (all HPLC or LC-MS grade).[3]
- Reagents: Formic acid, Ammonium acetate, L-tartaric acid, Sodium carbonate.[3][6]
- Water: Ultrapure water (18.2 MΩ·cm).
- SPE Cartridges: C18 solid-phase extraction cartridges (e.g., Bond Elut C18, 500 mg, 3 mL). [7]
- Equipment: High-speed blender/homogenizer, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, LC-MS/MS system.

Preparation of Standard Solutions

- Stock Solutions (100 µg/mL): Accurately weigh and dissolve Tiamulin and Tiamulin-¹³C₄ in methanol to prepare individual stock solutions.[3] Store at -20°C for up to 6 months.[5]
- Working Standard Solutions: Serially dilute the Tiamulin stock solution with acetonitrile or mobile phase to prepare working solutions for the calibration curve.
- IS Spiking Solution (e.g., 100 ng/mL): Dilute the Tiamulin-¹³C₄ stock solution in acetonitrile.

Sample Preparation and Extraction

This protocol is a composite based on validated methods for tissue analysis.[3][5][7]

- Weigh approximately 2 g (± 0.01 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[3][5]
- Add a known volume (e.g., 50 µL) of the IS spiking solution (100 ng/mL) to all samples, calibrators, and quality controls (except the blank).[3]

- Add 10 mL of extraction solvent (e.g., acetonitrile with 2% formic acid).[3]
- Vortex the mixture vigorously for 30-60 seconds.[3]
- Extract using an ultrasonic bath for 10 minutes.[3]
- Centrifuge the tubes at $\geq 4000 \times g$ for 10 minutes.
- Transfer the supernatant to a clean tube.
- Optional Liquid-Liquid Cleanup: For fatty tissues, a defatting step with n-hexane may be performed. Add n-hexane, vortex, centrifuge, and discard the upper n-hexane layer.[7][8]

Solid-Phase Extraction (SPE) Cleanup

- Condition: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
- Load: Load the supernatant from the extraction step onto the conditioned cartridge.
- Wash: Wash the cartridge with 3 mL of water or a mild organic solution (e.g., 10% methanol in water) to remove polar interferences.
- Elute: Elute the Tiamulin and IS from the cartridge with 5 mL of methanol or acetonitrile.
- Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[8]
- Reconstitute: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B). Vortex to dissolve and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value	Reference
Column	C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)	[3]
Mobile Phase A	0.05% Formic acid & 5 mM Ammonium acetate in Water	[3]
Mobile Phase B	Acetonitrile	[3]
Flow Rate	0.3 mL/min	[3]
Injection Volume	5 - 10 µL	[3] [9]
Column Temp.	30 - 40°C	[3] [10]

| Gradient | 0-0.5 min, 20% B; 0.5-4.0 min, 20-60% B; 4.0-4.5 min, 60-20% B; 4.5-5.0 min, 20% B |[\[3\]](#) |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization, Positive (ESI+)	[3] [10]
Capillary Voltage	3.5 kV	[3]
Source Temp.	120°C	[10]
Desolvation Temp.	385 - 400°C	[3] [10]
Acquisition Mode	Multiple Reaction Monitoring (MRM)	[10]
MRM Transitions	Tiamulin: 494.5 → 192.0 (Quantifier), 494.5 → 118.6 (Qualifier) Tiamulin- ¹³ C ₄ : Adjust m/z based on labeling 8-α-hydroxymutilin: 337.4 → 282.8	[9] [10]

| Collision Energy | Optimize by infusion; Tiamulin ~30-56 V [\[9\]](#) |

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). [\[5\]](#) Key validation parameters are summarized below, based on published data for similar methods.

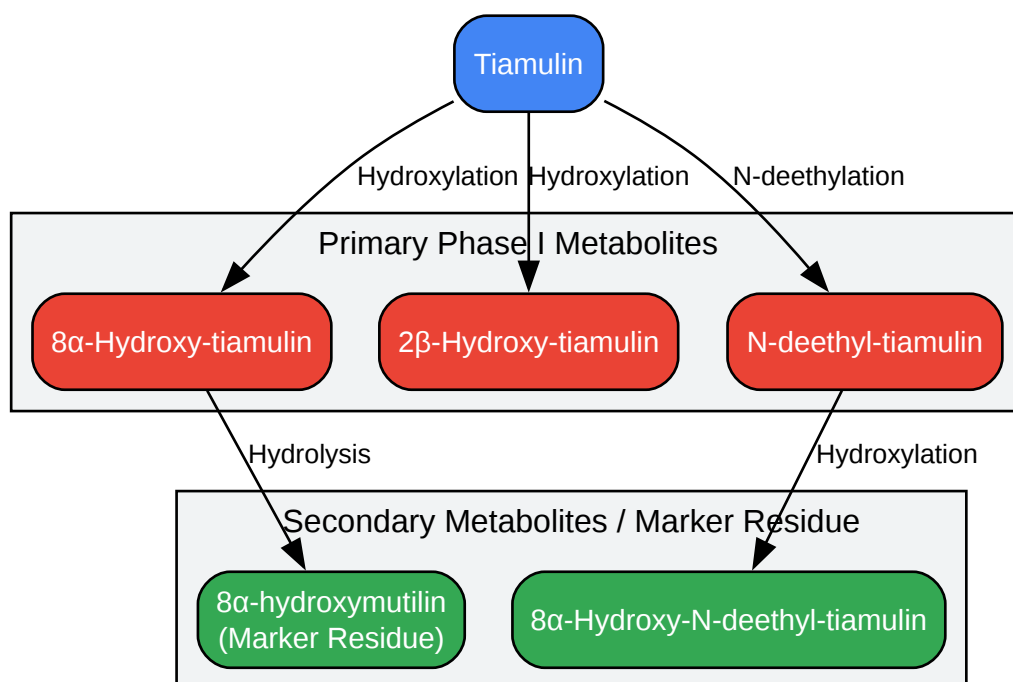
Table 3: Summary of Method Performance Characteristics

Parameter	Typical Value	Reference
Linearity Range	5 - 1000 ng/mL (or µg/kg in matrix)	[3]
Correlation Coeff. (R ²)	> 0.99	[1] [3]
Limit of Detection (LOD)	0.03 µg/kg	[3]
Limit of Quantification (LOQ)	0.1 µg/kg	[3]
Recovery	80 - 110%	[1] [3]

| Precision (RSD%) | < 15% [\[3\]](#) |

Tiamulin Metabolism

Understanding the metabolism of Tiamulin is important as residue regulations often include key metabolites.[\[4\]](#)[\[5\]](#)[\[11\]](#) Tiamulin undergoes Phase I metabolism, primarily through hydroxylation and N-deethylation.[\[2\]](#) The marker residue for Tiamulin in some jurisdictions is 8-α-hydroxymutilin.[\[4\]](#)[\[11\]](#)



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Caption: Simplified metabolic pathway of Tiamulin in animals.

Conclusion

The LC-MS/MS method presented here provides a reliable and sensitive tool for the quantification of Tiamulin in animal tissues. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulatory compliance and food safety analysis. The detailed extraction, cleanup, and analysis protocols can be readily adapted by analytical laboratories for high-throughput screening and quantitative confirmation of Tiamulin residues.

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